molecular formula C18H23N3O B6472564 N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640962-80-5

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6472564
CAS No.: 2640962-80-5
M. Wt: 297.4 g/mol
InChI Key: QQAGDRCFDWOUIE-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis . The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Quinoline derivatives: Compounds such as quinoline N-oxides and quinoline carboxamides are structurally related.

Uniqueness

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-tert-butyl-1-quinolin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)20-17(22)13-9-11-21(12-13)16-8-10-19-15-7-5-4-6-14(15)16/h4-8,10,13H,9,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGDRCFDWOUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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